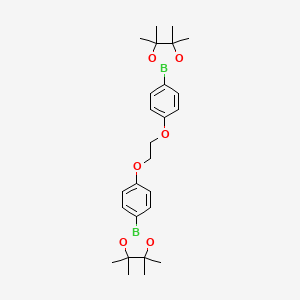

1,2-Di(4-boronophenoxy)ethane, dipinacol ester

Description

BenchChem offers high-quality 1,2-Di(4-boronophenoxy)ethane, dipinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Di(4-boronophenoxy)ethane, dipinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36B2O6/c1-23(2)24(3,4)32-27(31-23)19-9-13-21(14-10-19)29-17-18-30-22-15-11-20(12-16-22)28-33-25(5,6)26(7,8)34-28/h9-16H,17-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXYACQNJWQTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36B2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657087 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-07-3 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester

Executive Summary

1,2-Di(4-boronophenoxy)ethane, dipinacol ester, is a pivotal bifunctional organic building block, distinguished by its two boronic ester functionalities linked by a flexible 1,2-dioxyethane spacer. This unique architecture makes it an invaluable reagent in materials science for the synthesis of Covalent Organic Frameworks (COFs) and advanced polymers, as well as in medicinal chemistry for the construction of complex molecular scaffolds via Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via a palladium-catalyzed Miyaura borylation. It offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental protocol, and a complete guide to its structural and purity characterization using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated approach to preparing and qualifying this versatile chemical linker.

Introduction: The Strategic Value of Bifunctional Boronic Esters

Boronic acids and their corresponding esters, particularly pinacol esters, are foundational pillars of modern synthetic chemistry. Their stability, tolerance to a wide range of functional groups, and exceptional utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction have established them as indispensable tools for the formation of carbon-carbon bonds.[1][2] This reaction is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.

Within this class of reagents, 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (or 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane), emerges as a particularly strategic building block. Its structure features two reactive boronic ester sites positioned at opposite ends of a semi-flexible diether linker. This C2-symmetric design allows it to act as a homobifunctional cross-linking agent, enabling the systematic construction of linear polymers, macrocycles, and precisely defined supramolecular architectures. In the context of drug discovery, such linkers are crucial for developing bivalent inhibitors or PROTACs, where engaging two distinct biological targets or protein domains can lead to enhanced potency and selectivity.[3][4]

This technical guide presents an authoritative and reproducible protocol for the synthesis of this high-value compound, grounded in the principles of the Miyaura borylation reaction. We will dissect the causality behind key experimental choices and provide a robust analytical framework for validating the final product's identity and purity.

Synthesis Methodology: The Miyaura Borylation Pathway

The most efficient and widely adopted method for installing a boronic ester onto an aryl ring is the Miyaura borylation reaction.[5][6] This palladium-catalyzed process couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a weak base.[1] The reaction is prized for its mild conditions and broad functional group compatibility.

Overall Reaction Scheme

The synthesis starts from the readily accessible 1,2-bis(4-bromophenoxy)ethane, which is coupled with two equivalents of B₂pin₂.

Caption: Palladium-catalyzed Miyaura borylation reaction scheme.

Mechanistic Insights and Rationale

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The choice of reagents is a deliberate strategy to maximize yield and prevent unwanted side reactions.

Caption: Simplified catalytic cycle for the Miyaura borylation.

-

Expertise & Causality:

-

Catalyst: [PdCl₂(dppf)] (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is chosen for its high efficiency and stability. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate both the oxidative addition and reductive elimination steps.[6]

-

Base: Potassium acetate (KOAc) is a weak base, which is critical for the reaction's success. Its role is not to activate the diboron reagent directly, but rather to facilitate the transmetalation step by forming an acetato-palladium complex, which is more reactive towards the diboron species than the halide complex.[1][5] Using a strong base would risk promoting a subsequent Suzuki coupling between the newly formed boronic ester and any remaining aryl bromide, leading to oligomeric impurities.

-

Solvent: Anhydrous 1,4-dioxane or DMSO is used as a polar aprotic solvent to ensure all reagents, particularly the potassium acetate, are sufficiently soluble at the reaction temperature.[6]

-

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, followed by the prescribed characterization, ensures a successful outcome.

Materials & Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Grade |

| 1,2-bis(4-bromophenoxy)ethane | C₁₄H₁₂Br₂O₂ | 372.05 | >98% |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | >98% |

| [PdCl₂(dppf)]·CH₂Cl₂ adduct | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | Catalyst grade |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Anhydrous, >99% |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, >99.8% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexanes | C₆H₁₄ | - | ACS Grade |

| Celite® | - | - | Filtration aid |

Procedure

-

Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1,2-bis(4-bromophenoxy)ethane (10.0 g, 26.9 mmol).

-

Reagent Addition: Add bis(pinacolato)diboron (15.3 g, 60.5 mmol, 2.25 eq), potassium acetate (7.9 g, 80.6 mmol, 3.0 eq), and [PdCl₂(dppf)]·CH₂Cl₂ adduct (0.66 g, 0.81 mmol, 3 mol%).

-

Solvent Addition: Evacuate and backfill the flask with dry nitrogen three times. Under a positive flow of nitrogen, add 100 mL of anhydrous 1,4-dioxane via cannula.

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the starting material.

-

Work-up: Cool the mixture to room temperature. Dilute with 200 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 50 mL of ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a crude solid.

-

Purification: Purify the crude product by recrystallization from a hot mixture of hexanes and ethyl acetate or by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield a white to off-white solid.

Synthesis and Purification Workflow

Caption: Step-by-step workflow for synthesis and purification.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the molecular structure and assess the purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₃₆B₂O₆[7] |

| Molecular Weight | 466.18 g/mol [7] |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently reported, requires experimental determination. |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate; Sparingly soluble in Hexanes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of the title compound. Spectra should be recorded in a deuterated solvent such as CDCl₃.[8]

Predicted NMR Data

| Nucleus | Position (see structure) | Expected δ (ppm) | Multiplicity | Integration | Notes |

| ¹H | a | ~1.35 | singlet | 24H | Methyl groups on the pinacol esters.[9] |

| ¹H | b | ~4.25 | singlet | 4H | Ethylene bridge protons (-O-CH₂-CH₂-O-). |

| ¹H | c | ~6.90 | doublet (J ≈ 8.5 Hz) | 4H | Aromatic protons ortho to the ether linkage. |

| ¹H | d | ~7.75 | doublet (J ≈ 8.5 Hz) | 4H | Aromatic protons ortho to the boronic ester.[9] |

| ¹³C | a | ~25.0 | Pinacol methyl carbons.[8] | ||

| ¹³C | b | ~66.5 | Ethylene bridge carbons. | ||

| ¹³C | c | ~83.8 | Quaternary pinacol carbons. | ||

| ¹³C | d | ~114.5 | Aromatic C-H ortho to ether. | ||

| ¹³C | e | ~136.5 | Aromatic C-H ortho to boron. | ||

| ¹³C | f | C-B | (Not observed) | Carbon attached to boron, often broad or unobserved. | |

| ¹³C | g | C-O | ~161.0 | Aromatic carbon attached to ether oxygen. | |

| ¹¹B | - | ~31 | broad singlet | - | Characteristic of trigonal planar boronic esters.[10] |

(Structure for NMR assignment: Pinacol(a)-B-Ar(d,g)-O(c,f)-CH₂(b)-...)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS-ESI) is recommended for determining the exact mass.

-

Expected Exact Mass [M+H]⁺: 467.2760

-

Isotopic Pattern: The presence of two boron atoms (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic isotopic cluster for the molecular ion, providing additional confirmation of the compound's identity.[11]

References

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central - NIH. [Link]

-

Electronic Supporting Information (ESI). The Royal Society of Chemistry. [Link]

-

Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions. ResearchGate. [Link]

-

Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]

-

Boronic Esters. Organic Syntheses Procedure. [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. [Link]

-

Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC - NIH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(2-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Di(4-boronophenoxy)ethane, dipinacol ester: A Versatile Chemical Linker for Advanced Applications

Introduction

In the landscape of advanced materials and therapeutics, the role of chemical linkers is paramount in bridging molecular components to construct functional architectures. Among these, 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, also known as 1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane, has emerged as a significant building block. Its unique structural features—a flexible diether core flanked by two phenylboronic acid pinacol esters—endow it with the versatility to participate in a range of chemical transformations. This guide provides a comprehensive technical overview of this linker, detailing its synthesis, physicochemical properties, and its pivotal role in the construction of Covalent Organic Frameworks (COFs) and the design of innovative drug delivery systems.

Core Molecular Attributes and Significance

1,2-Di(4-boronophenoxy)ethane, dipinacol ester is a bifunctional organic compound featuring two boronic acid pinacol esters. The pinacol groups serve as protecting groups for the boronic acids, rendering the molecule stable for storage and handling while allowing for deprotection under specific conditions to reveal the reactive boronic acid moieties. The central 1,2-diphenoxyethane unit provides a degree of conformational flexibility, which can be a crucial design element in the construction of dynamic and responsive materials.

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 957061-07-3[1] |

| Molecular Formula | C26H36B2O6[1] |

| Molecular Weight | 466.18 g/mol [1] |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many common organic solvents such as THF, CH2Cl2, and chloroform |

Synthesis and Characterization: A Protocol-Driven Approach

The synthesis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester typically involves a two-step process starting from 4-hydroxyphenylboronic acid pinacol ester and 1,2-dibromoethane. The following is a representative experimental protocol based on established Williamson ether synthesis and Miyaura borylation reactions.

Experimental Protocol: Synthesis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester

Materials:

-

4-Hydroxyphenylboronic acid pinacol ester

-

1,2-Dibromoethane

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Bis(pinacolato)diboron (B2pin2)[1]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

1,4-Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Step 1: Synthesis of 1,2-bis(4-hydroxyphenoxy)ethane

-

To a solution of 4-aminophenol in a suitable solvent, add a base such as sodium hydroxide.

-

Slowly add 1,2-dibromoethane to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours.

-

After cooling, the product can be isolated by filtration and purified by recrystallization.

Step 2: Borylation to yield 1,2-Di(4-boronophenoxy)ethane, dipinacol ester

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,2-bis(4-hydroxyphenoxy)ethane in anhydrous 1,4-dioxane.

-

Add bis(pinacolato)diboron, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and potassium acetate.

-

Degas the mixture and heat at reflux for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,2-Di(4-boronophenoxy)ethane, dipinacol ester as a solid.

Physicochemical Properties and Characterization

The structural integrity of the synthesized linker is confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethylene bridge protons, and the methyl protons of the pinacol groups. The aromatic protons typically appear as doublets in the range of 6.8-7.8 ppm. The ethylene bridge protons would present as a singlet or a multiplet around 4.3 ppm. The twelve methyl protons of each pinacol group will give a sharp singlet at approximately 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the ethylene bridge carbons, the carbons of the pinacol groups, and the carbon atoms directly attached to the boron atoms (which may be broad due to quadrupolar relaxation). Aromatic carbons typically resonate between 114 and 160 ppm. The ethylene bridge carbons are expected around 66 ppm, and the pinacol carbons around 84 ppm (quaternary) and 25 ppm (methyl).

-

¹¹B NMR: The boron-11 NMR spectrum should show a single resonance peak in the range of 20-30 ppm, which is characteristic of a tetracoordinate boronate ester.[2]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Applications in the Design of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing.[3][4] The bifunctional nature of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester makes it an excellent candidate as a linear linker for the construction of 2D and 3D COFs.

The synthesis of COFs using this linker typically involves a condensation reaction with multitopic linkers, such as triangular or tetrahedral molecules bearing hydroxyl groups (e.g., phloroglucinol or tetra(4-hydroxyphenyl)methane). The reaction proceeds via the formation of boronate ester linkages.

Caption: Synthesis of a 2D COF using the bifunctional linker.

The flexibility of the 1,2-diphenoxyethane core can influence the resulting COF's properties, potentially leading to materials with dynamic or "soft" porous structures. This can be advantageous for applications requiring selective guest uptake or stimuli-responsive behavior.

Role in Stimuli-Responsive Drug Delivery Systems

The boronic acid moiety is known for its ability to form reversible covalent bonds with diols. This property is extensively exploited in the design of stimuli-responsive drug delivery systems.[5] The pinacol ester of 1,2-Di(4-boronophenoxy)ethane can be hydrolyzed under acidic conditions, characteristic of tumor microenvironments or endosomal compartments, to reveal the active boronic acid.

These boronic acids can then interact with diol-containing biomolecules, such as carbohydrates on the surface of cancer cells, leading to targeted drug delivery. Furthermore, the linker can be used to conjugate drugs containing diol functionalities, creating a prodrug that releases the therapeutic agent in response to a pH drop or the presence of specific sugars like glucose.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Stimuli-responsive nanotherapeutics for precision drug delivery and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimuli-Responsive Nanomaterials for Application in Antitumor Therapy and Drug Delivery [mdpi.com]

An In-Depth Technical Guide to the Application of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in Covalent Organic Frameworks

Abstract

Covalent Organic Frameworks (COFs) represent a revolutionary class of porous crystalline polymers with vast potential across various scientific and industrial domains, including drug development, materials science, and catalysis. Their modular nature, achieved through the self-assembly of organic building blocks, allows for the precise design of structures with tunable porosity and functionality. This guide provides a comprehensive technical overview of the application of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, a flexible diether boronate linker, in the synthesis of advanced COFs. We will delve into the strategic advantages of employing flexible linkers, detail the synthetic methodologies, present characterization techniques, and explore the potential applications of the resulting frameworks. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of COFs constructed from flexible building blocks.

Introduction: The Advent of Flexible Linkers in COF Chemistry

The field of COFs has traditionally been dominated by rigid and planar building blocks to ensure the formation of highly crystalline and porous structures.[1][2] However, the introduction of flexible linkers, such as 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, has opened up new avenues for the design of COFs with dynamic properties and novel functionalities. The ether linkages in this particular molecule introduce a degree of conformational freedom, which can influence the framework's pore size, shape, and overall topology.

The use of the pinacol ester form of the boronic acid offers significant practical advantages in COF synthesis. Unlike free boronic acids, which can be challenging to prepare and may exhibit poor solubility or instability, pinacol boronates are generally bench-stable, highly soluble in organic solvents, and easy to purify.[3][4] This facilitates more controlled and reproducible COF synthesis. A significant advancement in the synthesis of boronate ester-linked COFs is the development of transesterification and metathesis reactions using pinacol aryl boronates, which can lead to higher crystallinity and fewer defects in the final COF material.[4]

Design Principles for COFs Incorporating Flexible Diether Boronate Linkers

The successful synthesis of a crystalline COF relies on the principle of reversible bond formation, which allows for "error-correction" during the polymerization process, leading to a thermodynamically stable, ordered framework.[5] When designing a COF with a flexible linker like 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, several factors must be considered:

-

Choice of Co-monomer: The geometry and reactivity of the co-monomer are critical. For a linear linker like our target molecule, a co-monomer with C3 or C4 symmetry, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), is typically used to generate a 2D hexagonal or tetragonal network, respectively.[1][6]

-

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the kinetics and thermodynamics of the COF-forming reaction. A solvent system that allows for sufficient solubility of the monomers while promoting the reversible formation of boronate ester bonds is crucial. Common solvent systems for boronate ester COF synthesis include mixtures of mesitylene and dioxane.[4]

-

Predicted Topology: While flexible linkers can introduce some disorder, the overall topology of the COF is still dictated by the symmetry of the building blocks. Computational modeling can be a valuable tool to predict the most likely framework structure and to estimate properties such as pore size and surface area.

Synthetic Methodologies: A Step-by-Step Protocol

Experimental Protocol: Synthesis of Flex-COF-1

Materials:

-

1,2-Di(4-boronophenoxy)ethane, dipinacol ester

-

2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

-

Mesitylene (anhydrous)

-

1,4-Dioxane (anhydrous)

-

Acetic Acid (glacial)

-

Acetone (ACS grade)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

In a Pyrex tube, add 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (X mg, Y mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (Z mg, W mmol) in a 3:2 molar ratio.

-

To the tube, add a solvent mixture of mesitylene:dioxane (1:1 v/v, A mL) and aqueous acetic acid (6M, B mL).

-

The tube is flash-frozen in liquid nitrogen, evacuated to a pressure of ~150 mTorr, and flame-sealed.

-

The sealed tube is then placed in an oven and heated at 120 °C for 72 hours.

-

After cooling to room temperature, the resulting solid precipitate is collected by filtration.

-

The collected solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran.

-

The purified powder is then dried under vacuum at 150 °C for 12 hours to yield the activated Flex-COF-1.

Causality Behind Experimental Choices:

-

Solvent Mixture: The mesitylene/dioxane mixture provides a high-boiling point medium that can solvate the organic monomers while facilitating the removal of water, a byproduct of the condensation reaction, which drives the equilibrium towards product formation.

-

Acetic Acid: The acidic catalyst protonates the hydroxyl groups of HHTP, increasing their electrophilicity and promoting the reaction with the boronate ester.

-

Solvothermal Conditions: Heating the reaction mixture in a sealed tube under pressure (solvothermal conditions) increases the reaction rate and promotes the formation of a crystalline, thermodynamically favored product over an amorphous, kinetically trapped one.

-

Activation: The post-synthesis washing and heating under vacuum are crucial to remove any unreacted monomers, solvent molecules, and other impurities from the pores of the COF, making the internal surface area accessible for subsequent applications.

Characterization of Flexible COFs

A suite of analytical techniques is employed to confirm the successful synthesis of the COF and to characterize its structural and physical properties.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique used to determine the crystallinity and long-range order of the COF. The experimental PXRD pattern is compared with a simulated pattern based on a proposed crystal structure to validate the framework's topology.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the formation of the desired boronate ester linkages and the consumption of the starting materials. The disappearance of the O-H stretching bands from HHTP and the appearance of characteristic B-O stretching bands are key indicators of successful polymerization.

-

Porosity and Surface Area Analysis: Nitrogen physisorption measurements at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the COF. This data is critical for applications in gas storage and separation.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the COF, which is an important parameter for applications that may involve elevated temperatures.

Expected Characterization Data for Flex-COF-1

| Parameter | Expected Value/Observation | Significance |

| PXRD | Sharp diffraction peaks, good agreement with simulated pattern for a hexagonal lattice. | Confirms the crystalline nature and long-range order of the framework. |

| FT-IR | Disappearance of broad O-H stretch (~3400 cm⁻¹), appearance of B-O stretch (~1350 cm⁻¹). | Confirms the formation of boronate ester linkages. |

| BET Surface Area | 800 - 1500 m²/g | Indicates a high degree of porosity, suitable for gas storage and catalysis. |

| Pore Size | 1.5 - 2.5 nm | Tunable based on the length of the flexible linker. |

| Thermal Stability (TGA) | Stable up to 400 °C in an inert atmosphere. | High thermal stability is a key advantage of COFs.[2] |

Applications in Drug Development and Beyond

The unique properties of COFs synthesized from flexible linkers like 1,2-Di(4-boronophenoxy)ethane, dipinacol ester make them promising candidates for a range of applications, particularly in the pharmaceutical and biomedical fields.

-

Drug Delivery: The tunable pore size and high surface area of these COFs can be exploited for the encapsulation and controlled release of therapeutic agents. The flexibility of the framework may allow for a "gate-opening" mechanism for guest uptake and release, triggered by external stimuli.

-

Biocatalysis: Enzymes can be immobilized within the pores of the COF, creating a stable and reusable biocatalytic system. The flexible nature of the framework may provide a more "protein-friendly" environment compared to rigid materials.

-

Sensing: The incorporation of specific functional groups into the COF structure can enable the selective detection of biomolecules or small molecule drugs. The dynamic nature of the flexible framework could lead to enhanced sensitivity and selectivity.

-

Separations: The well-defined pore structure of these COFs can be utilized for the separation of chiral molecules or other high-value pharmaceutical intermediates.

Conclusion and Future Outlook

The use of flexible diether boronate linkers, exemplified by 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, is a promising strategy for the design of a new generation of COFs with dynamic properties and enhanced functionalities. While challenges remain in achieving high crystallinity with highly flexible linkers, the potential rewards in terms of novel material properties and applications are substantial. Future research in this area will likely focus on the development of new flexible building blocks, the exploration of novel synthetic methodologies to better control the crystallization process, and the in-depth investigation of the unique host-guest interactions within these dynamic frameworks. As our understanding of the structure-property relationships in these materials grows, so too will their impact on drug development and other advanced technologies.

Visualizations

Diagram of the Synthesis Workflow for Flex-COF-1

Caption: A schematic representation of the solvothermal synthesis workflow for Flex-COF-1.

Logical Relationship of COF Design Principles

Caption: The logical flow from design inputs to the final applications of a flexible COF.

References

-

Côté, A. P., Benin, A. I., Ockwig, N. W., O'Keeffe, M., Matzger, A. J., & Yaghi, O. M. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166–1170. [Link]

-

El-Kaderi, H. M., Hunt, J. R., Mendoza-Cortés, J. L., Côté, A. P., Taylor, R. E., O'Keeffe, M., & Yaghi, O. M. (2007). Designed Synthesis of 3D Covalent Organic Frameworks. Science, 316(5822), 268–272. [Link]

-

Lanni, L. M. (2011). Design, synthesis, characterization, and evaluation of boronate ester-linked porous materials: Covalent organic frameworks and polymers of intrinsic microporosity. University of South Carolina Scholar Commons. [Link]

-

Lohse, M. S., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials, 28(33), 1705553. [Link]

-

Perepichka, I. I., & Perepichka, D. F. (2021). Synthesis of Boroxine and Dioxaborole Covalent Organic Frameworks via Transesterification and Metathesis of Pinacol Boronates. Journal of the American Chemical Society, 143(35), 14337–14345. [Link]

-

Spitler, E. L., & Dichtel, W. R. (2010). Lewis Acid-Catalysed Formation of Boronate Ester-Linked Covalent Organic Frameworks. Nature Chemistry, 2(8), 672–677. [Link]

-

Deng, L., Zhang, J., & Gao, Y. (2021). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Polymers, 13(6), 970. [Link]

-

Ascherl, L., Sick, T., Kästner, J., & Bein, T. (2021). Interlayer Interactions as Design Tool for Large-Pore COFs. Journal of the American Chemical Society, 143(37), 15347–15356. [Link]

-

Guan, X., Li, H., Ma, Y., Xue, M., Fang, Q., & Qiu, S. (2019). Highly crystalline covalent organic frameworks from flexible building blocks. Chemical Communications, 55(88), 13303-13306. [Link]

-

Wang, L., Wang, K., & Wang, W. (2020). Covalent Organic Frameworks: Synthesis, Post-Synthetic Modification, and Their Application in Sample Preparation. Molecules, 25(18), 4160. [Link]

-

Zhang, Y., & Dichtel, W. R. (2021). Dynamic Covalent Chemistry in the Synthesis of Covalent Organic Frameworks. Accounts of Chemical Research, 54(1), 200-211. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this versatile chemical compound.

Introduction

1,2-Di(4-boronophenoxy)ethane, dipinacol ester, is a bifunctional organoboron compound that holds significant promise in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring two boronic acid pinacol ester functionalities linked by a flexible diether chain, makes it an attractive building block for the construction of complex molecular architectures. Accurate and thorough characterization of this molecule is paramount to ensure its suitability for these applications. This guide provides a detailed exploration of the spectroscopic techniques essential for its analysis.

Pinacol esters of boronic acids are widely utilized as starting materials in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Their stability and ease of handling make them preferable to the corresponding free boronic acids.[3]

Molecular Structure

The structural integrity of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is the foundation of its chemical reactivity and physical properties.

Figure 2. General workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, using a combination of NMR, FT-IR, and Mass Spectrometry, provides a robust and reliable method for its structural confirmation and purity assessment. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this important chemical entity, ensuring the quality and reliability of their scientific endeavors. The convergence of data from these orthogonal techniques provides a high degree of confidence in the identity and integrity of the compound.

References

-

Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105234. [Link]

-

Li, Z., et al. (2020). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Organic Chemistry Frontiers, 7(18), 2685-2691. [Link]

-

Kubota, K., et al. (2016). Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2 - Electronic Supplementary Information. Chemical Communications, 52(42), 6941-6944. [Link]

-

Sandrock, D. L., et al. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters - Supplemental Information. Chemical Communications, 48(33), 3981-3983. [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

-

Kaunzinger, C., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(16), 5225-5234. [Link]

-

Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(40), 16070-16082. [Link]

-

Wang, D., et al. (2017). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. American Pharmaceutical Review, 20(3). [Link]

-

Ozdemir, R., et al. (2018). Triisopropylsilylethynyl-Substituted Indenofluorenes: Carbonyl versus Dicyanovinylene Functionalization in One-Dimensional Molecular Crystals and Solution-Processed N-Channel OFETs - SUPPORTING INFORMATION. Journal of Materials Chemistry C, 6(34), 9205-9216. [Link]

-

Kaunzinger, C., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Dalton Transactions, 49(16), 5225-5234. [Link]

-

Kapila, I., et al. (2021). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 26(11), 3183. [Link]

-

Lamos, S. M., et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 86(15), 7569-7575. [Link]

Sources

A Technical Guide to the Solubility of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in Common Organic Solvents

Foreword: Navigating the Solubility Landscape of Boronic Esters

For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of successful research and development. 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, a bifunctional boronic ester, presents a unique molecular architecture that is increasingly relevant in the construction of complex molecules, including covalent organic frameworks and advanced pharmaceutical scaffolds.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed transformations makes it a valuable building block.[3][4][5]

Molecular Profile and Predicted Solubility of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester

Chemical Structure:

Key Structural Features and Their Implications for Solubility:

-

Large, Nonpolar Core: The molecule possesses a significant hydrophobic character due to the two phenyl rings, the ethane linker, and the four methyl groups on each of the two pinacol esters. This substantial nonpolar surface area is the primary determinant of its solubility behavior.

-

Boronic Ester Groups (Pinacol Esters): The esterification of boronic acids with pinacol is a well-established strategy to enhance their stability and, crucially, to increase their solubility in organic solvents.[6] The pinacol groups mask the polarity of the boronic acid functionality, rendering the overall molecule more lipophilic.[6][7] As a general rule, boronic esters, particularly cyclic esters like the pinacol derivative, behave like typical organic compounds in terms of their solubility.[7]

-

Ether Linkages: The two ether linkages (-O-) introduce a degree of polarity and the potential for hydrogen bond acceptance, which may slightly enhance solubility in more polar aprotic solvents.

-

Absence of Protic Groups: The molecule lacks acidic protons (like those in carboxylic acids or unesterified boronic acids) or basic nitrogen atoms. This suggests that its solubility will not be significantly affected by changes in pH in aqueous systems, and it will not exhibit enhanced solubility in acidic or basic organic solvents through salt formation.

Predicted Solubility Profile:

Based on these structural characteristics, the following solubility profile in common organic solvents can be predicted:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexanes, Cyclohexane | Good to Moderate | The large nonpolar structure of the solute aligns well with the nonpolar nature of these solvents ("like dissolves like"). Toluene is often a good solvent for aromatic compounds.[2] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent to Good | These solvents possess a dipole moment that can interact with the polar ether linkages and the oxygen atoms of the dioxaborolane rings. The overall nonpolar character of the solute, however, remains a significant factor, making it highly compatible with these solvents. Boronic esters generally show good solubility in ethers and ketones.[6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While these solvents have a polar hydroxyl group, their ability to form strong hydrogen bonds with each other may hinder the dissolution of a large, predominantly nonpolar solute. The solute lacks strong hydrogen bond donating capabilities. |

| Aqueous | Water | Insoluble | The overwhelming hydrophobic character of the molecule will lead to negligible solubility in water. Boronic acids themselves have limited water solubility, and esterification further decreases it.[3][8] |

A Practical, Step-by-Step Protocol for Determining Solubility

The following protocol provides a reliable method for quantitatively determining the solubility of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Causality Behind Experimental Choices:

-

Equilibration Time: A sufficient equilibration time is crucial to ensure that the solution is truly saturated. For large, crystalline organic molecules, dissolution can be a slow process.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature is paramount for reproducible results.

-

Supersaturation Avoidance: Approaching saturation from an undersaturated state (by adding solute to the solvent) is generally preferred over cooling a hot, concentrated solution, which can lead to metastable supersaturated solutions and inaccurate results.

-

Solid-Phase Confirmation: After equilibration, the presence of undissolved solid confirms that the solution is saturated.

-

Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the concentration of the dissolved analyte in the supernatant due to its sensitivity and specificity.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Detailed Protocol

Materials and Equipment:

-

1,2-Di(4-boronophenoxy)ethane, dipinacol ester (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure:

-

Preparation of the Test Mixture:

-

Add an excess amount of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment. A starting point would be approximately 50-100 mg.

-

Accurately add a known volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable for crystalline solids.

-

After the equilibration period, visually inspect the vial to confirm that undissolved solid is still present. This is a critical validation step.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully draw an aliquot of the supernatant (the clear liquid phase) using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Using the calibration curve, determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant, taking into account the dilution factor.

-

The resulting concentration is the solubility of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Conclusion and Application in Drug Development

While a definitive, pre-existing solubility table for 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is elusive, a sound prediction can be made based on its molecular structure. The compound is expected to exhibit good to excellent solubility in a range of common polar aprotic and nonpolar organic solvents, and poor solubility in polar protic solvents, particularly water.

For drug development professionals, this information is critical. Poor aqueous solubility is a common challenge for boronic acid-based drug candidates.[3] Although this specific molecule is an intermediate, its solubility characteristics in organic solvents directly impact its utility in synthesis, including reaction kinetics, purification (e.g., crystallization), and formulation of stock solutions for screening. The robust experimental protocol provided in this guide allows research teams to generate the precise, reliable solubility data necessary to overcome these challenges and accelerate their research and development timelines. The use of boronic esters as prodrugs is also an area of active research, where understanding solubility is paramount for predicting bioavailability.[9][10]

References

-

Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

-

Wikipedia. (Date not available). Bis(pinacolato)diboron. Wikipedia. Available at: [Link]

-

PubChem. (Date not available). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. Available at: [Link]

- Google Patents. (Date not available). CN102617623A - Method for synthesizing bis(pinacolato)diboron. Google Patents.

-

Paduszyński, K. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Libraries. Available at: [Link]

-

Carl ROTH. (Date not available). Safety Data Sheet: (Bis(pinacolato)diboron. Carl ROTH. Available at: [Link]

-

ResearchGate. (Date not available). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester... ResearchGate. Available at: [Link]

-

Paduszyński, K. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

-

PubChem. (Date not available). 4,4,5,5-Tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]-1,3,2-dioxaborolane. PubChem. Available at: [Link]

-

Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. Available at: [Link]

-

MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI. Available at: [Link]

-

CUNY. (Date not available). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CUNY Academic Works. Available at: [Link]

-

ResearchGate. (Date not available). Development of Catalytic Reactions Using Bis(pinacolato)diboron... ResearchGate. Available at: [Link]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]

-

Organic Syntheses. (Date not available). Bis(pinacolato)diboron. Organic Syntheses. Available at: [Link]

-

PubMed. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. PubMed. Available at: [Link]

-

Wiley-VCH. (Date not available). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. Available at: [Link]

-

Scribd. (Date not available). Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

ResearchGate. (2025). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone... ResearchGate. Available at: [Link]

-

Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link]

-

LookChem. (Date not available). Cas 99770-93-1,1,4-Benzenediboronic acid bis(pinacol) ester. LookChem. Available at: [Link]

-

Cengage. (Date not available). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. Available at: [Link]

-

National Institutes of Health. (Date not available). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC. Available at: [Link]

-

Institute of Science, Nagpur. (Date not available). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Cas 99770-93-1,1,4-Benzenediboronic acid bis(pinacol) ester | lookchem [lookchem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boronate Ester Linkers for Porous Polymers

Executive Summary

The advent of dynamic covalent chemistry (DCC) has revolutionized materials science, enabling the design of "smart" materials capable of responding to their environment.[1][2][3][4] Among the repertoire of reversible reactions, the formation of boronate esters from boronic acids and diols stands out for its unique pH- and diol-responsive nature. This guide provides a comprehensive technical overview of boronate ester linkers, focusing on their integration into porous polymers such as Covalent Organic Frameworks (COFs) and Porous Polymer Networks (PPNs). We will explore the fundamental chemistry, detail synthesis and characterization methodologies with field-proven insights, and survey the burgeoning applications in sensing, separations, and targeted drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of boronate ester chemistry in creating advanced, functional materials.

Chapter 1: The Boronate Ester Bond: A Gateway to Dynamic Covalent Chemistry

The utility of boronate ester-linked polymers is rooted in the unique nature of the boronate ester bond itself. Understanding its formation, reversibility, and sensitivity to external stimuli is paramount to designing functional materials.

Fundamentals of Boronate Ester Formation: Mechanism, Reversibility, and pH-Dependence

The cornerstone of this chemistry is the reversible esterification reaction between a boronic acid (R-B(OH)₂) and a compound containing 1,2- or 1,3-diols.[5][6] Boronic acids are Lewis acids due to the electron-deficient boron center.[6][7] In aqueous media, they exist in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) boronate form.[6][7]

The reaction mechanism is highly pH-dependent. Ester formation preferentially occurs with the neutral, more reactive sp² hybridized boronic acid.[6][7] However, the resulting boronate ester is more stable in its anionic, tetrahedral form. This creates a delicate balance: pH values below the pKa of the boronic acid (typically around 9 for phenylboronic acid) favor the reactive species for esterification, while a more basic pH is required to stabilize the final ester product.[6][7] This dynamic equilibrium is the key to the stimuli-responsive nature of these materials. The bond can be readily cleaved, and the components dissociated, in an acidic environment or in the presence of competing diols with higher binding affinities.[8][9][10]

The entire process can be visualized as a dynamic equilibrium that allows for error correction during the synthesis of crystalline frameworks and imparts responsive properties to the final material.[4]

Caption: Reversible, pH-dependent formation of a boronate ester.

Key Monomer Building Blocks

The versatility of boronate ester-linked polymers stems from the vast library of available boronic acid and diol building blocks.

-

Boronic Acids: Phenylboronic acids are the most common starting point. Functionalization of the phenyl ring can tune the electronic properties, pKa, and geometry of the resulting polymer. Diboronic acids (e.g., 1,4-benzenediboronic acid) are crucial for crosslinking and forming extended networks.[11][12]

-

Diols: A wide range of diols can be employed, from simple aliphatic diols to complex aromatic structures. For creating porous frameworks, rigid, multi-topic catechols and other aromatic diols like hexahydroxytriphenylene (HHTP) are frequently used to provide defined geometry and porosity.[12]

The choice of monomers is a critical design parameter that dictates the porosity, stability, and functionality of the final polymer.

Advantages of Boronate Esters as Linkers in Materials Science

The use of boronate ester linkages offers several distinct advantages:

-

Dynamic Nature: The reversibility of the bond allows for "error-checking" during synthesis, which is crucial for obtaining highly crystalline and ordered materials like COFs.[3][13]

-

Stimuli-Responsiveness: The inherent sensitivity to pH and the presence of competing diols (like glucose) allows for the creation of smart materials for sensing and controlled release applications.[5][8][14]

-

Mild Reaction Conditions: The formation of boronate esters typically proceeds under relatively mild conditions, often without the need for harsh catalysts.[15]

-

Biocompatibility: Boron-containing compounds are finding increasing use in biomedical applications, and the components are often well-tolerated in biological systems.[14]

Chapter 2: Weaving Boronate Esters into Porous Architectures

The synthesis of boronate ester-linked porous polymers, particularly COFs, leverages the principles of dynamic covalent chemistry to create highly ordered, porous structures.

Solvothermal Synthesis: The Workhorse Method

Solvothermal synthesis is the most widely adopted method for preparing crystalline COFs.[13][16] The process involves heating the monomer precursors in a sealed vessel containing a high-boiling-point solvent or a mixture of solvents.

Causality Behind Experimental Choices:

-

Sealed Vessel: The reaction is performed in a sealed vial to build up pressure, which keeps the solvents in the liquid phase above their boiling points. This facilitates monomer dissolution and promotes the crystallization process.

-

Solvent System: The choice of solvent is critical and often requires extensive screening.[13] A common mixture, such as 1:1 mesitylene/dioxane, is used to balance monomer solubility (dioxane) with a high boiling point and favorable crystal growth conditions (mesitylene). The solvent system directly influences the kinetics of nucleation and growth, which determines the crystallinity and morphology of the final product.[17]

-

Temperature: The reaction is typically carried out at elevated temperatures (e.g., 120 °C) to provide the necessary activation energy for both the forward (esterification) and reverse (hydrolysis) reactions. This reversibility is key to annealing out defects and forming a thermodynamically stable, crystalline framework.[13][18]

Alternative Synthesis Methods

While effective, solvothermal methods can be time-consuming and require toxic solvents.[16] Researchers have developed alternative approaches:

-

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, significantly reducing synthesis times from days to minutes while often yielding highly crystalline products.[19]

-

Mechanochemical Synthesis: This solvent-free or low-solvent method involves grinding the monomers together, using mechanical force to initiate the polymerization. It is a greener alternative that can produce high-quality COFs.

Step-by-Step Protocol: Synthesis of a Representative Boronate Ester COF (COF-5)

This protocol describes the synthesis of COF-5, a well-known 2D boronate ester-linked COF, via a standard solvothermal method. This procedure is a self-validating system; successful synthesis is confirmed through the characterization steps outlined in Chapter 3.

Reagents:

-

1,4-Benzenediboronic acid (BDBA)

-

2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

-

Anhydrous 1,4-Dioxane

-

Anhydrous Mesitylene

Procedure:

-

Preparation: In a Pyrex tube, combine HHTP (30.0 mg) and BDBA (30.8 mg).

-

Solvent Addition: Add 1.0 mL of anhydrous mesitylene and 1.0 mL of anhydrous 1,4-dioxane to the tube.

-

Sonication: Briefly sonicate the mixture to ensure the solids are well-dispersed.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.

-

Sealing: Flame-seal the Pyrex tube under vacuum.

-

Heating: Place the sealed tube in an oven preheated to 120 °C for 72 hours. A solid precipitate should form during this time.

-

Isolation: After cooling to room temperature, open the tube and collect the solid product by filtration.

-

Washing: Wash the collected solid copiously with anhydrous acetone to remove any unreacted monomers and residual solvent. This step is critical for activating the pores.

-

Drying: Dry the final product, a light-colored powder, under vacuum at 100 °C overnight to yield the activated COF-5.

Chapter 3: Characterization of Boronate Ester-Linked Porous Polymers

A multi-technique approach is essential to confirm the successful synthesis, structure, porosity, and stability of boronate ester-linked polymers.

Confirming the Linkage: Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first line of analysis. The disappearance of the O-H stretching bands from the diol monomer and the B-O-H bending from the boronic acid, coupled with the appearance of a strong B-O stretching vibration (typically around 1350 cm⁻¹), provides clear evidence of boronate ester bond formation.[20]

-

Solid-State NMR Spectroscopy: ¹¹B and ¹³C solid-state NMR are powerful tools. A characteristic signal in the ¹¹B NMR spectrum confirms the presence of boron in the framework. ¹³C NMR can be used to track the chemical environment changes of the carbon atoms in the monomers upon polymerization.

Proving Porosity and Crystallinity

-

Powder X-Ray Diffraction (PXRD): For crystalline materials like COFs, PXRD is the definitive technique to confirm long-range order. The experimental diffraction pattern is compared to a simulated pattern derived from a proposed crystal structure. A good match, with sharp diffraction peaks at specific 2θ values, confirms the desired crystalline framework.[20][21]

-

Gas Adsorption Analysis (BET): Nitrogen adsorption-desorption isotherms measured at 77 K are used to determine the porosity. The Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution are calculated from these isotherms, providing quantitative proof of a porous structure.[21]

Assessing Stability

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is used to determine the thermal stability of the polymer, identifying the temperature at which the framework begins to decompose.

-

Chemical Stability Studies: The stability of the polymer in various chemical environments (e.g., water, acid, base) is assessed by suspending the material in the desired solvent for a period and then re-characterizing it by PXRD and BET to check for any degradation of crystallinity or porosity.[21]

Data Summary Table: Comparing Properties of Boronate Ester Polymers

| Polymer Name | Linkage Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Features |

| COF-1 | Boroxine | 711 | 0.32 | First reported COF, self-condensation of BDBA |

| COF-5 | Boronate Ester | ~1590[12] | 0.98 | 2D framework, high porosity, benchmark material |

| BDBA-COF | Boronate Ester | >2000 | N/A | High surface area, 2D framework |

| GOFs | Boronate Ester | ~500-700 | N/A | Graphene oxide layers linked by boronic acids[12] |

| PIMs | Boronate Ester | Variable | Variable | Amorphous, intrinsically microporous polymers[21] |

Chapter 4: The Responsive Nature of Boronate Ester Linkers: Applications in Sensing and Separations

The dynamic nature of the boronate ester bond makes it an ideal candidate for creating sensors and separation media that respond to specific chemical stimuli.

The "Sweet" Application: Glucose Sensing

One of the most explored applications is the detection of glucose.[22][23] Glucose is a cis-diol-containing molecule that can competitively bind with boronic acid moieties in the polymer framework.[14] This binding event can be transduced into a measurable signal:

-

Fluorescent Sensing: If a fluorescent reporter group is incorporated into the polymer, glucose binding can alter its electronic environment, leading to a change in fluorescence intensity or wavelength.[5][24]

-

Electrochemical Sensing: Polymers can be coated onto electrodes. The binding of glucose, a neutral molecule, displaces charged species or alters the polymer's conformation, leading to a change in the electrochemical signal.[22][25]

The high selectivity for glucose over other sugars can be achieved by designing polymers with multiple boronic acid sites that can form stable bis(boronate) esters with glucose.[22]

Detecting Other Analytes

The sensing principle can be extended to other important analytes:

-

Catecholamines: Neurotransmitters like dopamine contain a catechol group (a 1,2-diol on a phenyl ring) and can be selectively detected.[15]

-

Fluoride and Peroxides: These analytes can interact with the boron center, leading to a detectable response, making these materials useful for environmental monitoring.

Chromatographic Separations

Boronate affinity chromatography is a well-established technique for separating cis-diol-containing biomolecules like glycoproteins, nucleosides, and saccharides.[26] Using boronate ester-linked porous polymers as the stationary phase offers significant advantages:

-

High Surface Area: The inherent porosity provides a large number of binding sites, leading to high loading capacity.

-

Tunable Selectivity: The chemical environment of the boronic acid can be tuned to optimize selectivity for specific targets.

-

pH-Controlled Elution: Captured molecules can be easily released by lowering the pH of the mobile phase, which cleaves the boronate ester bond.

Chapter 5: Boronate Ester Polymers in Drug Delivery: A Smart Materials Approach

The ability of boronate ester linkages to cleave under specific physiological conditions makes them highly attractive for constructing smart drug delivery systems (DDS).[8][27][28]

pH-Responsive Drug Release

Many disease microenvironments, such as tumors and sites of inflammation, are characterized by a lower pH (acidosis) compared to healthy tissue (pH 7.4).[27][28] This pH differential can be exploited for targeted drug release.

A drug can be encapsulated within a porous polymer nanoparticle crosslinked with boronate esters. In the neutral pH of the bloodstream, the nanoparticles are stable, and the drug is retained.[8][9] Upon reaching the acidic tumor microenvironment, the boronate ester crosslinks hydrolyze, causing the nanoparticle to swell or disassemble and release its therapeutic payload directly at the target site.[8][9][29] This strategy minimizes systemic toxicity and enhances therapeutic efficacy.

ROS-Triggered Cargo Delivery

Some boronic acids are also sensitive to reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often overproduced in cancer cells. This provides another trigger for targeted release. The ROS can oxidize the boronic acid moiety, leading to cleavage of the boronate ester and subsequent drug release.

Workflow Diagram: Designing a Drug Delivery System

The design and validation of a boronate ester-based DDS is a systematic process.

Caption: Workflow for developing a boronate ester-based drug delivery system.

Chapter 6: Future Outlook and Emerging Trends

The field of boronate ester-linked porous polymers continues to evolve rapidly. Future research will likely focus on several key areas:

-

Enhanced Stability: While dynamic, boronate esters can be susceptible to hydrolysis. Developing new monomers and synthetic strategies to enhance the hydrolytic stability of these linkages without sacrificing their responsiveness is a major goal.

-

Multi-Stimuli Response: Designing polymers that respond to multiple triggers (e.g., pH, ROS, and light) will enable more sophisticated and controlled release profiles.

-

Advanced Manufacturing: Integrating these materials with advanced manufacturing techniques like 3D printing will open doors to creating custom medical implants and devices with built-in sensing and therapeutic capabilities.[30]

-

In Vivo Applications: Moving beyond proof-of-concept studies to demonstrate the efficacy and safety of these materials in complex in vivo models is the next critical step for clinical translation.

Boronate ester linkers provide a powerful and versatile tool for the construction of advanced porous polymers. Their dynamic and responsive nature has already unlocked applications in sensing, separations, and drug delivery, and continued innovation promises to further expand their impact across science and medicine.

References

-

Rowan, S. J., Cantrill, S. J., Cousins, G. R., Sanders, J. K., & Stoddart, J. F. (2002). Dynamic Covalent Chemistry. Angewandte Chemie International Edition, 41(6), 898-952. [Link]

-

Zhang, Y., et al. (2017). Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery. RSC Advances. [Link]

-

Kim, H., et al. (2024). Dynamic Covalent Bond-Based Polymer Chains Operating Reversibly with Temperature Changes. Molecules. [Link]

-

Li, H., et al. (2022). A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. Chinese Chemical Letters. [Link]

-

Leibfarth, F. A., et al. (2013). Dynamic Covalent Bond-Based Polymer Chains Operating Reversibly with Temperature Changes. Molecules. [Link]

-

Verbraeken, B., et al. (2017). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. Polymers. [Link]

-

Cromwell, O. R., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. [Link]

-

Gandon-Pain, C., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC. [Link]

-

Patel, H. A., et al. (2022). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry. [Link]

-

Grygier, A., et al. (2021). Boronate-appended polymers with diol-functionalized ferrocene: an effective and selective method for voltammetric glucose sensing. RSC Advances. [Link]

-

Mondal, J., et al. (2016). The microwave-assisted solvothermal synthesis of a crystalline two-dimensional covalent organic framework with high CO2 capacity. Chemical Communications. [Link]

-

Kloxin, C. J. (2013). Reversible Covalent Bond Formation as a Strategy for Healable Polymer Networks. Royal Society of Chemistry. [Link]

-

Zhang, B., et al. (2023). Dynamic Covalent Bonds in 3D-Printed Polymers: Strategies, Principles, and Applications. Polymers. [Link]

-

Zhong, X., et al. (2014). Well-Defined, Reversible Boronate Crosslinked Nanocarriers for Targeted Drug Delivery in Response to pH and cis-Diols. Biomacromolecules. [Link]

-

Bull, S. D., et al. (2012). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester Research Explorer. [Link]

-

Lanni, L. M. (2011). Design, synthesis, characterization, and evaluation of boronate ester-linked porous materials: Covalent organic frameworks and polymers of intrinsic microporosity. Globe Thesis. [Link]

-

Li, H., et al. (2018). Recent Advances in Boron-Containing Conjugated Porous Polymers. Polymers. [Link]

-

Adhikari, S., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules. [Link]

-

Zhang, Y., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A. [Link]

-

Harper, A. (2024). Dynamic Covalent Chemistry: Exploring Reversible Bonding and Applications. Journal of Polymer Science. [Link]

-

Wikipedia contributors. (2023). Dynamic covalent chemistry. Wikipedia. [Link]

-

Ni, W., et al. (2006). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Bioorganic & Medicinal Chemistry. [Link]

-

Li, Q., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. [Link]

-

Li, Z., et al. (2023). 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. Journal of the American Chemical Society. [Link]

-

Wang, S., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Sensors. [Link]

-

Li, X. (2016). Development of Conjugated Boronate Ester-Linked Materials For Optical Sensing Applications Targeting Small Molecules. University of South Carolina Scholar Commons. [Link]

-

Wu, X., et al. (2021). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Polymers. [Link]

-

Fossey, J. S., et al. (2012). On the rate of boronate ester formation in ortho-aminomethyl-functionalised phenyl boronic acids. Supramolecular Chemistry. [Link]

-

Wang, B., et al. (2018). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]

-

El-Sawy, H. S., et al. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Analyst. [Link]

-

Ali, S. R., et al. (2007). A nonoxidative sensor based on a self-doped polyaniline/carbon nanotube composite for sensitive detection of the neurotransmitter dopamine. Analytical Chemistry. [Link]

-

Thatcher, S. R. (2019). Benzoxaboroles and Boronic Acids for Sensing Applications. University of Bath's research portal. [Link]

Sources

- 1. Covalent Structurally Dynamic Polymers | Pritzker School of Molecular Engineering | The University of Chicago [pme.uchicago.edu]

- 2. primescholars.com [primescholars.com]

- 3. Dynamic covalent chemistry - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Well-Defined, Reversible Boronate Crosslinked Nanocarriers for Targeted Drug Delivery in Response to pH and cis-Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]